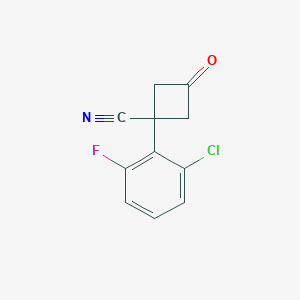

1-(2-Chloro-6-fluorophenyl)-3-oxocyclobutane-1-carbonitrile

Description

1-(2-Chloro-6-fluorophenyl)-3-oxocyclobutane-1-carbonitrile (CAS: 1248101-76-9) is a halogenated aromatic compound featuring a cyclobutane ring substituted with a ketone (3-oxo) and a carbonitrile group.

Properties

Molecular Formula |

C11H7ClFNO |

|---|---|

Molecular Weight |

223.63 g/mol |

IUPAC Name |

1-(2-chloro-6-fluorophenyl)-3-oxocyclobutane-1-carbonitrile |

InChI |

InChI=1S/C11H7ClFNO/c12-8-2-1-3-9(13)10(8)11(6-14)4-7(15)5-11/h1-3H,4-5H2 |

InChI Key |

XOOLTCMZTNJHRO-UHFFFAOYSA-N |

Canonical SMILES |

C1C(=O)CC1(C#N)C2=C(C=CC=C2Cl)F |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(2-Chloro-6-fluorophenyl)-3-oxocyclobutane-1-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Starting Material: The synthesis begins with 2-chloro-6-fluorobenzaldehyde.

Formation of Intermediate: The aldehyde group is converted to a nitrile group through a reaction with a suitable reagent such as hydroxylamine hydrochloride, followed by dehydration.

Cyclobutane Ring Formation: The nitrile intermediate undergoes a cyclization reaction to form the cyclobutane ring, often using a strong base like sodium hydride in an aprotic solvent.

Final Product:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

1-(2-Chloro-6-fluorophenyl)-3-oxocyclobutane-1-carbonitrile undergoes various chemical reactions, including:

Substitution Reactions: The chloro and fluoro groups on the phenyl ring can participate in nucleophilic aromatic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.

Reduction Reactions: The nitrile group can be reduced to an amine using hydrogenation with catalysts such as palladium on carbon.

Oxidation Reactions: The ketone group can be further oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common reagents and conditions used in these reactions include bases, acids, and transition metal catalysts. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(2-Chloro-6-fluorophenyl)-3-oxocyclobutane-1-carbonitrile has several scientific research applications:

Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in the development of anti-inflammatory and analgesic drugs.

Materials Science: Its unique structure makes it a candidate for the synthesis of novel polymers and materials with specific electronic properties.

Biological Studies: Researchers investigate its interactions with biological targets to understand its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-6-fluorophenyl)-3-oxocyclobutane-1-carbonitrile involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit enzymes or receptors involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways depend on the specific application and require further research for detailed elucidation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with 1-(2-Chloro-6-fluorophenyl)-3-oxocyclobutane-1-carbonitrile, including halogenated phenyl groups, cyclic ketones, or carbonitrile functionalities. Key comparisons are summarized in Table 1.

1-(2-Chloro-6-fluorophenyl)-5-methylindolin-2-one

- Structure : Indolin-2-one core with a 2-chloro-6-fluorophenyl group and methyl substitution.

- Synthesis: Prepared via intramolecular cyclization of lumiracoxib using 1-ethyl-3-[3-dimethylaminopropyl]carbodiimide hydrochloride (EDC), yielding 85% purity .

- Pharmacology :

- Stability : Undergoes hydrolysis in buffer solutions (pH 1.2 and 7.4), monitored via HPLC with a detection limit of 0.5 μg/mL .

1-(2-Chloro-6-fluorophenyl)cyclopentanecarbonitrile

- Structure : Cyclopentane ring substituted with carbonitrile and 2-chloro-6-fluorophenyl groups.

- Commercial Status : Available as a reagent (CAS: 214262-94-9) with a molecular weight of 223.67 g/mol .

1-(2-Chloro-6-fluorobenzyl)-6-(4-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile

- Structure : Dihydropyridine core with dual halogenated phenyl groups and a carbonitrile substituent.

- Synonym: ZINC1402957; studied for its drug-like properties but lacks detailed pharmacological characterization .

Lumiracoxib

- Relevance : Parent drug of 1-(2-chloro-6-fluorophenyl)-5-methylindolin-2-one.

- Activity : Selective COX-2 inhibitor with 38.8% analgesic protection in murine models .

Table 1: Structural and Pharmacological Comparison of Analogous Compounds

*Calculated based on formula.

Key Research Findings and Limitations

- Pharmacological Gaps: No direct studies on 1-(2-Chloro-6-fluorophenyl)-3-oxocyclobutane-1-carbonitrile exist due to its discontinued status. Data from analogs suggest that halogenation and carbonitrile groups enhance bioactivity but may require prodrug strategies (e.g., indolin-2-one derivatives) to mitigate toxicity .

- Analytical Methods : HPLC protocols validated for indolin-2-one analogs (linear range: 0.5–20 μg/mL, r² = 0.9999) could be adapted for studying the target compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.